Pyrimidine-4,6-diamine;sulfate

Antimalarial Drug Discovery Structure-Activity Relationship Diaminopyrimidine Isomer Comparison

Pyrimidine-4,6-diamine;sulfate (CAS 77709-02-5, also supplied as the hemisulfate monohydrate CAS 207226-28-6) is a sulfate salt of 4,6-diaminopyrimidine, a heterocyclic aromatic diamine. The free base (CAS 2434-56-2) has a molecular weight of 110.12 g/mol, an XLogP3 of –0.5, and a predicted pKa of 5.78 ± 0.10.

Molecular Formula C4H6N4O4S-2
Molecular Weight 206.18 g/mol
Cat. No. B11763079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrimidine-4,6-diamine;sulfate
Molecular FormulaC4H6N4O4S-2
Molecular Weight206.18 g/mol
Structural Identifiers
SMILESC1=C(N=CN=C1N)N.[O-]S(=O)(=O)[O-]
InChIInChI=1S/C4H6N4.H2O4S/c5-3-1-4(6)8-2-7-3;1-5(2,3)4/h1-2H,(H4,5,6,7,8);(H2,1,2,3,4)/p-2
InChIKeyKVQQUKZVGBKTLQ-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrimidine-4,6-diamine Sulfate: Chemical Identity, Salt Form Profile, and Procurement-Relevant Specifications


Pyrimidine-4,6-diamine;sulfate (CAS 77709-02-5, also supplied as the hemisulfate monohydrate CAS 207226-28-6) is a sulfate salt of 4,6-diaminopyrimidine, a heterocyclic aromatic diamine. The free base (CAS 2434-56-2) has a molecular weight of 110.12 g/mol, an XLogP3 of –0.5, and a predicted pKa of 5.78 ± 0.10 [1]. The hemisulfate monohydrate form has a formula mass of 177.18 (free base equivalent) and is commercially available at ≥98% purity as a crystalline powder . The compound is widely utilized as a synthetic building block for pharmaceuticals—particularly antifolate and kinase-inhibitor scaffolds—and agrochemicals [1]. SDBS reference spectra (¹H NMR, ¹³C NMR, IR, MS) for the hemisulfate are archived under SDBS No. 22875, providing a verified analytical fingerprint for quality control [2].

Why Generic Substitution of Pyrimidine-4,6-diamine Sulfate Fails: Isomer-Dependent Activity and Salt-Form-Specific Properties


Although several diaminopyrimidine isomers exist (2,4-; 2,5-; 4,5-; 4,6-), their biological activity and chemical reactivity are not interchangeable. In a direct head-to-head antimalarial evaluation of 2,4- versus 4,6-diaminopyrimidines, only 7 of 12 compounds showed reasonable activity, with only one achieving sub-micromolar IC₅₀, demonstrating that the substitution pattern strongly dictates potency [1]. Similarly, in antiplatelet aggregation assays, 2-aminopyrimidines were consistently more active than 4,6-diaminopyrimidines, with the best-performing 4,6-isomer (compound II₁₆) reaching only an IC₅₀ of 80 µM [2]. Furthermore, the sulfate (hemisulfate) salt form confers enhanced aqueous solubility and crystallinity compared to the free base—properties critical for reproducible formulation and reaction stoichiometry in multi-step syntheses. A procurement decision that disregards isomer identity or salt form risks acquiring a compound with fundamentally different reactivity, bioavailability, or crystallinity than the validated intermediate.

Quantitative Differentiation Evidence for Pyrimidine-4,6-diamine Sulfate Against Closest Analogs


Antimalarial Potency: 4,6- vs. 2,4-Diaminopyrimidine Direct Comparison

In a series of 2,4- and 4,6-diaminopyrimidines evaluated side-by-side against Plasmodium falciparum in vitro, only 7 of 12 compounds exhibited reasonable antimalarial activity, and only one compound reached sub-micromolar IC₅₀ [1]. This direct comparison demonstrates that the position of the amino substituents is a decisive factor for biological activity; the two isomer classes cannot be treated as interchangeable building blocks for antimalarial lead optimization.

Antimalarial Drug Discovery Structure-Activity Relationship Diaminopyrimidine Isomer Comparison

Antiplatelet Aggregation Activity: 2-Aminopyrimidine vs. 4,6-Diaminopyrimidine Scaffolds

A comparative evaluation of 2-aminopyrimidine and 2-substituted-4,6-diaminopyrimidine derivatives against arachidonic acid-induced platelet aggregation in human plasma revealed that 2-aminopyrimidines were consistently more active than 4,6-diaminopyrimidines. Only compound II₁₆ (a 4,6-diaminopyrimidine derivative) showed satisfactory activity with an IC₅₀ of 80 µM, whereas the most potent 2-aminopyrimidine compound Ib achieved an IC₅₀ of 72.4 µM [1]. This class-level potency difference has direct implications for scaffold selection in antiplatelet drug design.

Antiplatelet Drug Discovery Cardiovascular Pharmacology Pyrimidine Scaffold Comparison

Kinase Selectivity: 4,6-Diaminopyrimidine Scaffold as a Privileged FLT3 Type-II Inhibitor Template Over c-KIT

The 4,6-diaminopyrimidine core has been rationally exploited to achieve selective FLT3 inhibition over c-KIT, addressing a key clinical limitation—concomitant c-KIT inhibition causes dose-limiting myelosuppression. The optimized 4,6-diaminopyrimidine derivative 13a exhibited an IC₅₀ of 13.9 ± 6.5 nM against FLT3 kinase with high selectivity over c-KIT [1][2]. This selectivity is directly attributable to the 4,6-diaminopyrimidine warhead engaging the kinase in a Type-II binding mode, a feature not achievable with all diaminopyrimidine isomers.

Kinase Inhibitor Design FLT3-ITD AML Scaffold Selectivity

Salt Form Advantage: Sulfate/Hemisulfate Solubility and Handling vs. Free Base

The free base 4,6-diaminopyrimidine (CAS 2434-56-2) has an XLogP3 of –0.5 and a predicted pKa of 5.78 ± 0.10, indicating moderate hydrophilicity [1]. The sulfate (hemisulfate monohydrate) salt form is documented to enhance aqueous solubility compared to the free base, making it suitable for pharmaceutical formulations where dissolution rate and bioavailability are critical . The hemisulfate form also provides advantages in crystallinity and handling, as the monohydrate crystal lattice stabilizes the compound against hygroscopic degradation—a property not shared by the hydrochloride salt or the amorphous free base .

Salt Form Selection Formulation Development Aqueous Solubility

Analytical Verification: Certified Purity and Spectral Fingerprint for Quality-Assured Procurement

The hemisulfate monohydrate form is commercially available from major suppliers at a certified purity of 98% (CAS Min. 97.5%, CAS Max. 100.0%), with an authentic infrared spectrum provided for identity confirmation . The SDBS spectral database houses reference ¹H NMR (399.65 MHz, DMSO-d₆), ¹³C NMR, IR, and MS spectra for the hemisulfate (SDBS No. 22875), enabling purchasers to verify lot-to-lot consistency independently [1][2]. In contrast, alternative salt forms (e.g., hydrochloride, CAS 5468-67-7) and the free base (CAS 2434-56-2) lack the same density of publicly archived reference spectra, complicating incoming quality control.

Quality Control Analytical Chemistry Procurement Specification

Scaffold Specificity for JAK3 Inhibition: Pyrimidine-4,6-diamine Derivatives with Nanomolar Potency and Kinase Selectivity

Structure-based design efforts have optimized pyrimidine-4,6-diamine derivatives as selective JAK3 inhibitors. Compound 11e, which exploits a unique cysteine residue (Cys909) in JAK3, achieved an IC₅₀ of 2.1 nM against JAK3 with high selectivity over other JAK family kinases [1]. This level of potency and selectivity is scaffold-dependent; the 4,6-diamino substitution pattern enables key hinge-region hydrogen bonds and the Cys909 covalent interaction that are inaccessible to 2,4-diaminopyrimidine counterparts, which typically exhibit broader JAK family inhibition.

JAK3 Inhibitor Design Kinase Selectivity Immunology Drug Discovery

High-Value Application Scenarios for Pyrimidine-4,6-diamine Sulfate Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Optimization Requiring FLT3-Selective or JAK3-Selective Scaffolds

For medicinal chemistry programs targeting FLT3-driven AML or JAK3-mediated autoimmune diseases, the 4,6-diaminopyrimidine scaffold is a validated privileged template. The sulfate salt provides the optimal starting material due to its high aqueous solubility, which facilitates solution-phase parallel synthesis and salt metathesis. As demonstrated by Bharate et al. (2018), the 4,6-diaminopyrimidine warhead enables Type-II FLT3 inhibition with 13.9 nM potency and high c-KIT selectivity, directly addressing the myelosuppression liability of pan-FLT3/c-KIT inhibitors [1]. Similarly, pyrimidine-4,6-diamine derivatives achieve 2.1 nM JAK3 inhibition with kinase selectivity driven by a unique Cys909 interaction [2].

Antimalarial Drug Discovery: Isomer-Specific SAR Exploration

In antimalarial lead discovery, the Morgan et al. (2008) study shows that the position of amino substituents on the pyrimidine ring is a primary determinant of anti-P. falciparum activity, with only a subset of compounds reaching sub-micromolar potency [1]. Researchers should procure the 4,6-diaminopyrimidine isomer specifically—rather than the more common 2,4-isomer—when exploring chemical space around antifolate or novel antimalarial targets, as the SAR trajectory is isomer-dependent. The sulfate salt form ensures consistent solubility during biological assay preparation.

Multi-Step Synthesis of Antifolate Pharmaceuticals (DHFR Inhibitors)

The 4,6-diaminopyrimidine core is a direct precursor to 2-substituted-4,6-diaminopyrimidine DHFR inhibitors, which have demonstrated antiproliferative activity against MCF-7, HepG2, SKHep1, and Hela tumor cell lines [1]. The sulfate (hemisulfate) salt is preferred over the free base for large-scale synthesis because its crystalline monohydrate form ensures accurate stoichiometric dispensing, and its enhanced water solubility simplifies aqueous workup procedures. The certified 98% purity and available SDBS reference spectra reduce the QC burden when scaling from milligram to kilogram quantities [2].

Non-Linear Optical (NLO) Materials Research: Sulfate Salt Crystal Engineering

Emerging research at Charles University (2024–2025) has investigated sulfates and selenates of 4,6-diaminopyrimidine as novel crystalline materials for non-linear optics, exploiting the hydrogen-bonding capacity of the protonated diaminopyrimidine cation with sulfate counterions to generate non-centrosymmetric crystal lattices [1]. The hemisulfate monohydrate form is the direct starting material for these studies; its defined hydration state and counterion stoichiometry are critical for reproducible crystal growth and optical property measurements, whereas the free base or hydrochloride would produce entirely different crystal packing architectures.

Quote Request

Request a Quote for Pyrimidine-4,6-diamine;sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.